magnesium;2-methanidylpropane;chloride
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Overview
Description
Magnesium;2-methanidylpropane;chloride, also known as isobutylmagnesium chloride, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is typically used in the preparation of various organic compounds, including alcohols, ketones, and acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;2-methanidylpropane;chloride is synthesized by reacting isobutyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction can be represented as follows:
C4H9Cl+Mg→C4H9MgCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of isobutyl chloride to a suspension of magnesium turnings in an anhydrous ether solvent. The reaction mixture is stirred vigorously to ensure complete reaction and prevent the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-methanidylpropane;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Reduction Reactions: It can reduce certain compounds, such as nitriles, to amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Acids and Anhydrides: Carboxylic acids, acid chlorides.
The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from reacting with water.
Major Products
The major products formed from reactions with this compound include:
Alcohols: Formed from the reaction with aldehydes and ketones.
Amines: Formed from the reduction of nitriles.
New Carbon-Carbon Bonds: Formed from reactions with halides.
Scientific Research Applications
Magnesium;2-methanidylpropane;chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Used as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of magnesium;2-methanidylpropane;chloride involves the formation of a highly reactive nucleophilic species, which can attack electrophilic centers in other molecules. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and making it more reactive. This allows the compound to participate in a wide range of chemical reactions, forming new carbon-carbon bonds and other products.
Comparison with Similar Compounds
Magnesium;2-methanidylpropane;chloride is similar to other Grignard reagents, such as methylmagnesium chloride and phenylmagnesium bromide. it is unique in its ability to form isobutyl groups, which can be useful in the synthesis of certain organic compounds. Other similar compounds include:
Methylmagnesium Chloride: Used to form methyl groups.
Phenylmagnesium Bromide: Used to form phenyl groups.
Ethylmagnesium Bromide: Used to form ethyl groups.
Each of these compounds has its own unique reactivity and applications, making them valuable tools in organic synthesis.
Properties
IUPAC Name |
magnesium;2-methanidylpropane;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMZEMQBSONIMJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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